2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
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Description
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H15ClFNO and its molecular weight is 279.74. The purity is usually 95%.
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Biological Activity
2-Chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, with the CAS number 757192-80-6, is a synthetic compound characterized by its unique molecular structure, which includes a chloro group and a pyrrole ring. Its molecular formula is C15H15ClFNO, and it has a molecular weight of approximately 279.74 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The structure of this compound is notable for its combination of functional groups that may enhance its biological activity. The presence of a 3-fluoro-4-methylphenyl moiety and a 2,5-dimethylpyrrole contributes to its chemical reactivity and interaction with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities:
Anticancer Potential
Research suggests that this compound may act as an anti-cancer agent . Initial findings highlight its ability to interact with proteins involved in cancer cell proliferation. For example, molecular docking simulations have indicated potential binding to specific enzymes and receptors that play critical roles in tumor growth and metastasis.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound may possess anti-inflammatory properties. Its structural features allow it to modulate pathways associated with inflammation, although detailed mechanisms remain to be elucidated through further research.
Understanding the mechanism through which this compound exerts its biological effects is crucial. Current hypotheses suggest that it may interfere with signaling pathways critical for cell survival and proliferation. Techniques such as surface plasmon resonance and advanced molecular dynamics simulations are recommended for future studies to clarify these interactions.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | 304685-89-0 | Similar pyrrole structure but different phenyl substitution |
2-Chloro-N-(3-fluorophenyl)-N-(2,5-dimethylpyrrolidin-1-yl)acetamide | Not available | Features a different nitrogen-containing heterocycle |
These comparisons illustrate how variations in substituent groups can influence the biological profile of pyrrole-based compounds.
Properties
IUPAC Name |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-9-4-5-12(7-14(9)17)18-10(2)6-13(11(18)3)15(19)8-16/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMMPNJELYZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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